
Quinoxalin-5-ol
Overview
Description
Quinoxalin-5-ol (CAS 17056-99-4), also known as 5-hydroxyquinoxaline, is a heterocyclic aromatic compound with the molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol . It is a light yellow to orange crystalline powder with a melting point of 101°C and a boiling point of 184°C under reduced pressure (0.9 kPa) . The compound exhibits moderate solubility in methanol but poor solubility in water .
For example, it has been used to synthesize compounds like 3-(Quinoxalin-2-yl)-1H-indole-5-carbonitrile, which demonstrates photophysical properties and is studied for redox regulation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-5-ol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then hydroxylated at the 5-position using suitable reagents .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis involving continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Quinoxalin-5-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under mild conditions.
Substitution: Halogenating agents, alkylating agents, and acylating agents under basic or acidic conditions.
Major Products:
Oxidation: Quinoxalin-5-one.
Reduction: Dihydrothis compound derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Quinoxaline derivatives have been investigated for their potential as antiviral agents. A systematic review highlighted that polysubstituted quinoxalines exhibit promising antiviral properties against various viruses, including coxsackievirus B5 (CBV5). Notably, compounds such as ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate demonstrated remarkable activity with an EC50 of 0.09 µM against CBV5, indicating their potential as therapeutic agents in combating viral infections .
Compound | EC50 (µM) | Virus Targeted |
---|---|---|
Compound 11 | 0.09 | CBV5 |
Compound 12 | 0.06 | CBV5 |
Compound 13 | 0.3 | CBV5 |
1.2 Anticancer Properties
The anticancer potential of quinoxaline derivatives has also been extensively studied. A recent study synthesized a library of N1-substituted quinoxalines and assessed their cytotoxicity against colorectal cancer cells (HCT-116). Compounds exhibited IC50 values ranging from 0.05 to 0.07 μM, demonstrating selective toxicity towards cancer cells while sparing normal cells .
Compound | IC50 (µM) | Cell Line | Selectivity Index |
---|---|---|---|
Compound 6 | 0.05 | HCT-116 | 29.4 |
Compound 9 | 0.07 | HCT-116 | 6.6 |
Doxorubicin | 0.761 | HCT-116 | - |
Materials Science
2.1 Organic Light Emitting Devices (OLEDs)
Quinoxaline compounds are utilized in the development of organic light-emitting devices due to their thermal stability and favorable electronic properties. Research indicates that quinoxaline-containing polymers are effective in optical applications, contributing to advancements in OLED technology .
2.2 Organic Semiconductors
Recent studies have explored the use of quinoxaline-based chromophores in constructing novel organic semiconductors for applications in organic field-effect transistors (OFETs). These materials exhibit promising electrical properties, paving the way for their use in next-generation electronic devices .
Case Studies
3.1 Synthesis and Evaluation of Quinoxaline Hybrids
A study conducted on the synthesis of quinoxaline-triazole hybrids demonstrated significant anticancer activity against HCT-116 cells, with some compounds outperforming traditional chemotherapeutics like doxorubicin . The hybridization approach enhances the pharmacological profile of quinoxaline derivatives.
3.2 Quinoxaline Derivatives as Antiviral Agents
Another case study focused on the design and synthesis of quinoxaline derivatives targeting viral infections, showcasing their ability to inhibit viral replication effectively while maintaining low cytotoxicity levels . This research underscores the therapeutic potential of quinoxaline derivatives in infectious disease management.
Mechanism of Action
The mechanism of action of quinoxalin-5-ol involves its interaction with various molecular targets and pathways. In biological systems, this compound can inhibit enzymes such as poly(ADP-ribose) polymerase, which is involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. Additionally, this compound can interact with microbial cell membranes, disrupting their integrity and leading to cell lysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoxalin-5-ol belongs to the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms. Below is a detailed comparison with its isomer 2-Quinoxalinol (CAS 1196-57-2) and other quinoxaline derivatives.
Structural and Physicochemical Properties
Key Differences :
- Position of Hydroxyl Group: The hydroxyl group in this compound is at the 5-position, while in 2-Quinoxalinol, it is at the 2-position. This positional isomerism affects electronic distribution, solubility, and reactivity.
- Synthetic Utility: this compound is more frequently employed in synthesizing indole-quinoxaline hybrids for biological studies , whereas 2-Quinoxalinol is less documented in recent literature.
This compound:
- Biological Role : Acts as a precursor for inhibitors targeting dual-specificity phosphatases like Cdc25B, which are implicated in cancer cell proliferation .
- Safety Profile: Stable under standard conditions but incompatible with oxidizers. Decomposes to produce carbon oxides and nitrogen oxides . Toxicity data (e.g., mutagenicity, carcinogenicity) remain unstudied .
2-Quinoxalinol:
Commercial Availability
- This compound: Available from suppliers like CymitQuimica (purity >98%) and TCI America (purity 95–98%) at prices ranging from €27.00/200 mg to €60.00/1 g .
- 2-Quinoxalinol: Limited commercial availability; some suppliers list it as discontinued .
Biological Activity
Quinoxalin-5-ol is a biologically active compound belonging to the quinoxaline family, characterized by its fused benzene and pyrazine ring structure with a hydroxyl group at the 5-position. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, neuroprotective, and antidiabetic effects. The following sections provide a detailed overview of its biological activities, supported by research findings and data tables.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains, including those resistant to conventional antibiotics. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
This activity is attributed to the presence of the hydroxyl group, which enhances solubility and facilitates interaction with microbial targets.
2. Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable study evaluated various quinoxaline derivatives against different cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The results indicated that certain derivatives exhibited significant cytotoxicity.
Table 2: Cytotoxic Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 22.11 |
This compound | HepG2 | 26.6 |
Qx28 | MCF-7 | 4.4 |
The compound Qx28, a derivative of this compound, showed particularly promising results in inhibiting tumor cell proliferation, highlighting the importance of structural modifications on biological activity .
3. Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in models of ototoxicity induced by aminoglycosides. A study demonstrated that quinoxalin-5-carboxylic acid (Qx28), derived from this compound, provided robust protection against hair cell loss in zebrafish models exposed to neomycin.
Table 3: Neuroprotective Efficacy of Qx28
Treatment Concentration (µM) | Percentage Protection (%) |
---|---|
1 | 100 |
10 | 80 |
100 | 50 |
The efficacy of Qx28 was significantly higher than that of quinoxaline itself, suggesting that specific modifications can enhance neuroprotective effects against drug-induced toxicity .
4. Antidiabetic Activity
This compound derivatives have also shown potential as antidiabetic agents by inhibiting key enzymes involved in carbohydrate metabolism. A recent study evaluated several derivatives for their ability to inhibit α-amylase and α-glucosidase.
Table 4: Inhibitory Activity Against α-Amylase and α-Glucosidase
Compound | α-Amylase IC50 (mM) | α-Glucosidase IC50 (mM) |
---|---|---|
This compound | 16.4 | Not specified |
Qx22 | Not specified | 12.0 |
These findings indicate that quinoxalin derivatives could serve as effective agents in managing hyperglycemia by modulating carbohydrate digestion .
Case Studies and Research Findings
Several case studies have reinforced the biological significance of this compound:
- Anticancer Activity : A study involving the synthesis and evaluation of quinoxaline derivatives revealed that compounds with specific functional groups exhibited enhanced anticancer activity against various cell lines, emphasizing structure–activity relationships (SAR) in drug design .
- Neuroprotection : Research on Qx28's mechanism revealed that it activates the NF-kB pathway, providing insights into its protective effects against ototoxicity .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties highlighted how modifications in the quinoxaline structure could lead to improved efficacy against resistant strains.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Quinoxalin-5-ol in laboratory settings?
- Methodology : Synthesis typically involves condensation reactions of o-phenylenediamine derivatives with appropriate carbonyl precursors under controlled conditions (e.g., reflux in ethanol). Purification may require recrystallization or column chromatography. Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and melting point determination (101–184°C) . For novel derivatives, provide full spectroscopic data (e.g., H NMR, C NMR, IR) and elemental analysis .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure. In case of spills, isolate the area, adsorb with inert material (e.g., sand), and dispose of waste via certified hazardous waste channels. Avoid storage near oxidizers due to incompatibility risks . Stability testing under long-term storage is advised, as degradation may produce hazardous byproducts like carbon oxides .
Q. How can researchers validate the purity of this compound batches?
- Analytical Approach : Combine multiple techniques:
- Chromatography : HPLC with UV detection (λ ~254 nm) to quantify impurities.
- Spectroscopy : FT-IR to identify functional groups; mass spectrometry (MS) for molecular weight confirmation.
- Thermal Analysis : Differential scanning calorimetry (DSC) to verify melting point consistency .
Q. What experimental controls are essential in studies involving this compound?
- Design Principles : Include negative controls (e.g., solvent-only samples) to rule out solvent interference. For biological assays, use positive controls (e.g., known enzyme inhibitors) to validate experimental conditions. Replicate experiments ≥3 times to ensure statistical robustness .
Q. How should researchers document this compound experiments for reproducibility?
- Reporting Standards : Follow journal guidelines (e.g., Medicinal Chemistry Research):
- Detail reaction conditions (solvent, temperature, catalyst).
- Report yields, purity, and spectral data in tabular format.
- Provide raw data in supplementary materials, including chromatograms and spectral peaks .
Advanced Research Questions
Q. How does this compound’s stability vary under different pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH Variation : Test solubility and decomposition in buffers (pH 3–10) via UV-Vis spectroscopy.
- Thermal Stress : Use thermogravimetric analysis (TGA) to monitor mass loss at elevated temperatures (e.g., 25–200°C). Decomposition products (e.g., nitrogen oxides) should be analyzed via gas chromatography-mass spectrometry (GC-MS) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Critical Analysis :
- Compare assay conditions (e.g., cell lines, incubation times) across studies.
- Validate conflicting results using orthogonal assays (e.g., enzymatic vs. cell-based inhibition).
- Apply meta-analysis to identify trends in structure-activity relationships (SAR) .
Q. How can computational modeling optimize this compound’s reactivity for targeted applications?
- Approach : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking simulations can assess binding affinities to biological targets (e.g., enzymes). Validate predictions with experimental kinetic studies .
Q. What are the best practices for integrating this compound into multi-step synthetic pathways?
- Design Considerations :
- Protect reactive groups (e.g., hydroxyl) during subsequent reactions.
- Monitor intermediates via thin-layer chromatography (TLC).
- Optimize stepwise yields using Design of Experiments (DoE) methodologies .
Q. How should researchers address gaps in this compound’s ecotoxicological data?
- Methodology :
- Perform acute toxicity assays (e.g., Daphnia magna immobilization tests).
- Use quantitative structure-activity relationship (QSAR) models to predict environmental persistence.
- Cross-reference with regulatory databases (e.g., EPA’s ECOTOX) to identify data needs .
Properties
IUPAC Name |
quinoxalin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQDDQFXSNXEOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501256, DTXSID40901663 | |
Record name | Quinoxalin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-quinoxalinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40901663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17056-99-4 | |
Record name | Quinoxalin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Quinoxalinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.